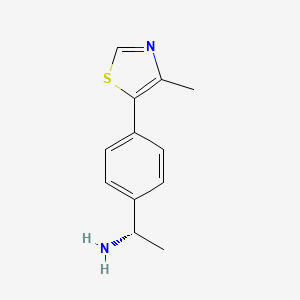

(S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethanamine

Description

(S)-1-(4-(4-Methylthiazol-5-yl)phenyl)ethanamine is a chiral amine derivative featuring a thiazole ring substituted with a methyl group at position 5, linked to a phenyl ring and an ethylamine moiety. Its hydrochloride salt (CAS: 1948273-01-5) has a molecular formula of C₁₂H₁₅ClN₂S and a molecular weight of 254.78 g/mol . The compound is synthesized via a two-step process involving HCl in dioxane, achieving a high yield of 99.8% . Key spectral data include a distinct ¹H NMR peak at δ 9.09 ppm (thiazole proton) and δ 1.55 ppm (methyl group adjacent to the amine) .

Properties

Molecular Formula |

C12H14N2S |

|---|---|

Molecular Weight |

218.32 g/mol |

IUPAC Name |

(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethanamine |

InChI |

InChI=1S/C12H14N2S/c1-8(13)10-3-5-11(6-4-10)12-9(2)14-7-15-12/h3-8H,13H2,1-2H3/t8-/m0/s1 |

InChI Key |

CNZNRMWCDRNGBO-QMMMGPOBSA-N |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)N |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethanamine typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

Coupling with Phenyl Group: The thiazole ring is then coupled with a phenyl group through a Suzuki-Miyaura cross-coupling reaction, using palladium catalysts and boronic acids.

Introduction of the Ethanamine Group:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar routes, with optimization for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or amines in the presence of suitable catalysts.

Major Products Formed

Oxidation: Formation of oxides and ketones.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted ethanamine derivatives.

Scientific Research Applications

E3 Ubiquitin Ligase Ligands

(S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethanamine has been investigated as a ligand for E3 ubiquitin ligases, which play a critical role in protein degradation pathways. Research has shown that derivatives of this compound can selectively induce degradation of proteins like AKT, a key player in cancer signaling pathways. These findings suggest its potential use in developing targeted protein degradation therapies for cancer treatment .

Anticancer Agents

The compound's ability to interact with cellular pathways involved in tumor growth makes it a candidate for further exploration as an anticancer agent. Studies have demonstrated that modifications to the thiazole ring can enhance its efficacy and selectivity against various cancer cell lines .

Inhibitors of Protein Interactions

This compound has been used to develop inhibitors that disrupt protein-protein interactions crucial for cellular signaling. This application is particularly relevant in the context of diseases where aberrant signaling pathways lead to pathologies such as cancer and neurodegenerative disorders .

Research on Neurotransmitter Systems

The compound may also play a role in research related to neurotransmitter systems due to its structural similarities with known neurotransmitter modulators. Investigations into its effects on neurotransmitter release and receptor binding could yield insights into its potential as a neuropharmaceutical .

Synthesis of Functionalized Polymers

In materials science, this compound serves as a precursor for synthesizing functionalized polymers with specific electronic or optical properties. The incorporation of thiazole moieties can impart unique functionalities to polymeric materials, making them suitable for applications in organic electronics and photonics .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of (S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets through binding, leading to downstream effects on cellular pathways. Detailed studies on its binding affinity and specificity are essential to elucidate its precise mechanism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Substituent Variations

The compound’s structural analogs differ primarily in heterocyclic cores, substituents, and amine chain length. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Triazole derivatives () exhibit higher molecular complexity with sulfonyl and fluorophenyl groups, increasing polarity but reducing synthetic accessibility .

Salt Forms :

- Hydrochloride salts (target compound) typically exhibit better aqueous solubility than free bases, critical for bioavailability .

Biological Activity

(S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethanamine, commonly referred to as a thiazole derivative, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by a thiazole ring and a phenyl group, which contribute to its interaction with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, antimicrobial properties, and potential therapeutic applications.

- Chemical Formula : C12H15ClN2S

- Molecular Weight : 254.78 g/mol

- IUPAC Name : (1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethanamine; hydrochloride

The mechanism of action for this compound involves its binding to specific enzymes or receptors. The thiazole ring enhances binding affinity, allowing the compound to modulate enzyme activity through competitive inhibition or allosteric interactions. This modulation can influence various biochemical pathways, particularly those related to neurotransmitter systems.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of thiazole derivatives, including this compound. The following table summarizes findings regarding its antibacterial and antifungal activities:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Bacillus cereus | 0.23 - 0.70 mg/mL | 0.47 - 0.94 mg/mL |

| Escherichia coli | 0.23 - 0.47 mg/mL | 0.47 - 0.94 mg/mL |

| Staphylococcus aureus | Not tested | Not tested |

| Candida albicans | 0.11 mg/mL | 0.23 mg/mL |

These results indicate that the compound exhibits significant activity against certain bacterial strains, particularly Bacillus cereus and Escherichia coli, while showing moderate antifungal effects against Candida albicans .

Study on Antimicrobial Activity

A study published in MDPI reported the synthesis and evaluation of various thiazole derivatives for their antimicrobial activity. Among these compounds, this compound demonstrated promising results against both Gram-positive and Gram-negative bacteria . The best activity was noted against Bacillus cereus, supporting its potential as an antimicrobial agent.

Neuropharmacological Effects

Research has suggested that compounds similar to this compound may influence neurotransmitter systems, particularly serotonin and dopamine pathways. These interactions are crucial for understanding the compound's potential effects on mood regulation and cognitive functions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.